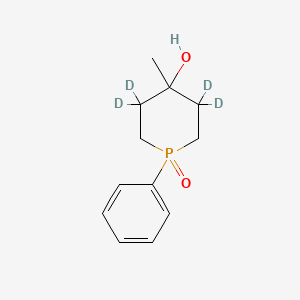

4-methyl-1-phenyl-4-Phosphorinan -3,3,5,5-d4-ol 1-oxide

Description

4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide is a deuterated phosphorinan derivative characterized by a six-membered phosphorus-containing ring. Key structural features include:

- A phenyl group at position 1.

- A methyl substituent at position 2.

- Deuterium atoms at positions 3,3,5,5, enhancing its utility in isotopic labeling studies.

- A phosphorus oxide group (P=O) at position 1.

This compound’s deuterated structure reduces metabolic interference in tracer studies, making it valuable in mechanistic organic chemistry and materials science.

Properties

IUPAC Name |

3,3,5,5-tetradeuterio-4-methyl-1-oxo-1-phenyl-1λ5-phosphinan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O2P/c1-12(13)7-9-15(14,10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3/i7D2,8D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTAZJPBHQFXFX-OSEHSPPNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCP(=O)(CC1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CP(=O)(CC(C1(C)O)([2H])[2H])C2=CC=CC=C2)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-phenyl-4-Phosphorinan -3,3,5,5-d4-ol 1-oxide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1-phenyl-4-Phosphorinan and deuterated reagents.

Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and catalysts to facilitate the formation of the desired compound.

Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-phenyl-4-Phosphorinan -3,3,5,5-d4-ol 1-oxide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different phosphorus-containing products.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphorus oxides, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Scientific Research Applications of 4-methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide

4-methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide is a synthetic organophosphorus compound with diverse applications in chemistry, biology, and industry. The presence of deuterium atoms (d4) indicates its use in specific research applications, such as isotope labeling studies.

Applications

4-methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide is used in various scientific research applications:

- Chemistry: It serves as a reagent or intermediate in organic synthesis.

- Biology: It is employed in isotope labeling studies to track molecular interactions.

- Industry: It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

4-methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide can undergo oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome. The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphorus oxides, while reduction may produce various reduced forms of the compound.

Preparation Methods

Mechanism of Action

The mechanism of action of 4-methyl-1-phenyl-4-Phosphorinan -3,3,5,5-d4-ol 1-oxide involves its interaction with specific molecular targets. The presence of the phosphorus atom and deuterium atoms may influence its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

*Estimated based on non-deuterated analogs. †Direct data unavailable; inferred from structural analogs.

Key Observations:

Phosphorus Environment: The target compound’s phosphorinan ring (saturated P-heterocycle) contrasts with the phosphinine (unsaturated P-heterocycle) in 4-chloro-1-methoxy-3,5-dimethyl-2H-1λ⁵-phosphinine 1-oxide .

Deuterium Effects: Deuterium at positions 3,3,5,5 may lower vibrational frequencies, stabilizing the molecule in spectroscopic studies. Non-deuterated analogs (e.g., phosphinine derivatives) lack this isotopic advantage .

Functional Group Diversity :

Table 2: Reactivity and Application Profiles

Research Findings:

- Lumping Strategy Relevance : Compounds with similar substituents (e.g., aryl groups) may be grouped for reaction modeling, as seen in lumping strategies that simplify multi-compound systems . For example, phenyl-containing phosphorinan/phosphinine derivatives could be treated as a single surrogate in atmospheric chemistry models.

- Deuterium Impact: Deuterated analogs like the target compound show reduced metabolic degradation in biological systems compared to non-deuterated versions, a critical factor in tracer studies.

Q & A

Basic Research Questions

What synthetic routes are commonly employed to prepare 4-methyl-1-phenyl-4-phosphorinan-3,3,5,5-d4-ol 1-oxide, and what are their mechanistic considerations?

The synthesis of deuterated phosphorinanes typically involves isotopic labeling via acid-catalyzed H/D exchange or selective deuteration using deuterated reagents. For example, deuterated alcohols (e.g., D₂O or deuterated alcohols) can replace protons at specific positions under controlled conditions. The phosphorinan-1-oxide scaffold may be synthesized via cyclization of phosphine precursors, followed by oxidation (e.g., using H₂O₂ or meta-chloroperbenzoic acid). Key intermediates should be characterized by NMR (³¹P, ¹H, ¹³C) to confirm regioselective deuteration and structural integrity .

How can the purity and isotopic labeling efficiency of this compound be validated experimentally?

- High-Resolution NMR : ³¹P NMR identifies phosphorus environment changes (δ ~20–40 ppm for phosphine oxides). ¹H NMR quantifies residual protons at deuteration sites (e.g., 3,3,5,5 positions), while ²H NMR confirms isotopic incorporation.

- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., C₁₁H₁₀D₄NO₂P) and isotopic distribution.

- HPLC with UV/RI Detection : Reverse-phase chromatography (e.g., Chromolith® columns) monitors purity, with deuterated analogs often showing slight retention time shifts vs. non-deuterated counterparts .

What safety protocols are critical when handling phosphorinan-1-oxide derivatives?

- Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles.

- First Aid : Immediate flushing of eyes/skin with water for 15+ minutes upon contact, followed by medical evaluation.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines for organophosphorus compounds .

Advanced Research Questions

How can computational methods (e.g., DFT) resolve contradictions in experimental NMR data for deuterated phosphorinan derivatives?

Discrepancies between predicted and observed NMR shifts may arise from solvent effects, conformational dynamics, or incomplete deuteration. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model chemical shifts and optimize geometries. For example:

- Solvent Modeling : Include implicit solvent models (e.g., PCM for DMSO or CDCl₃).

- Isotopic Effects : Compare ¹H and ²H chemical shifts to validate deuteration sites.

- Dynamic Effects : Use molecular dynamics (MD) to assess ring puckering in the phosphorinan scaffold, which affects NMR splitting patterns .

What strategies optimize the deuteration yield in multi-step syntheses of this compound?

- Stepwise Deuteration : Introduce deuterium early in the synthesis (e.g., deuterated starting materials like CD₃OD) to minimize proton back-exchange.

- Acidic/Base Conditions : Avoid prolonged exposure to protic solvents or strong acids/bases that may reverse H/D exchange.

- Catalytic Isotope Exchange : Use Pd/C or Rh catalysts with D₂ gas for selective C-H activation in the phosphorinan ring .

How does the deuterated phosphorinan-1-oxide scaffold influence its reactivity in catalytic or medicinal applications?

- Kinetic Isotope Effects (KIE) : Deuteration at 3,3,5,5 positions may slow reaction rates in enzyme inhibition (e.g., KIE > 1 for C-H bond cleavage steps).

- Metabolic Stability : Deuterated analogs often exhibit enhanced metabolic stability in drug discovery, as seen in similar organophosphorus compounds.

- Catalytic Activity : In coordination chemistry, deuteration may alter ligand-metal bond strengths, affecting catalytic turnover in cross-coupling reactions .

Methodological Recommendations

- Isotopic Purity : Use deuterated solvents (e.g., CDCl₃) in NMR to avoid signal overlap .

- Reaction Monitoring : Employ TLC with phosphomolybdic acid staining to track cyclization progress .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in ring conformation and deuteration sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.